23-Hydroxymangiferonic acid

Descripción

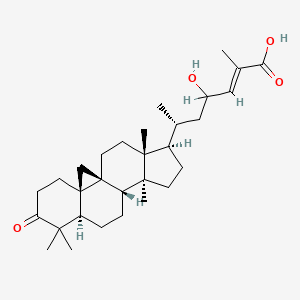

Structure

3D Structure

Propiedades

IUPAC Name |

(E,6R)-4-hydroxy-2-methyl-6-[(1S,3R,8R,11S,12S,15R,16R)-7,7,12,16-tetramethyl-6-oxo-15-pentacyclo[9.7.0.01,3.03,8.012,16]octadecanyl]hept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O4/c1-18(15-20(31)16-19(2)25(33)34)21-9-11-28(6)23-8-7-22-26(3,4)24(32)10-12-29(22)17-30(23,29)14-13-27(21,28)5/h16,18,20-23,31H,7-15,17H2,1-6H3,(H,33,34)/b19-16+/t18-,20?,21-,22+,23+,27-,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WQMAGDSBYCIARL-VXEOXPBSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C=C(C)C(=O)O)O)C1CCC2(C1(CCC34C2CCC5C3(C4)CCC(=O)C5(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC(/C=C(\C)/C(=O)O)O)[C@H]1CC[C@@]2([C@@]1(CC[C@]34[C@H]2CC[C@@H]5[C@]3(C4)CCC(=O)C5(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to 23-Hydroxymangiferonic Acid: Natural Source and Isolation Protocols

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 23-Hydroxymangiferonic acid, a cycloartane-type triterpene, with a focus on its natural source and a detailed, generalized protocol for its isolation. This document is intended to serve as a valuable resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.

Introduction to this compound

This compound is a naturally occurring cycloartane-type triterpenoid. Triterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral properties[1]. The cycloartane skeleton is a characteristic feature of many triterpenoids found in the plant kingdom.

Natural Source

The primary natural source of this compound is the mango tree, Mangifera indica L., which belongs to the family Anacardiaceae. This compound has been identified as a constituent of various parts of the plant, including the stem bark, fruit peels, kernels, and leaves[2]. The stem bark of Mangifera indica is a particularly rich source of various cycloartane-type triterpenes, including mangiferonic acid and its hydroxylated derivatives[3][4][5].

Generalized Isolation Protocol for Cycloartane Triterpenes from Mangifera indica Stem Bark

While a specific, detailed isolation protocol for this compound is not extensively documented in publicly available literature, a generalized methodology can be derived from established protocols for the isolation of other cycloartane triterpenes from Mangifera indica stem bark[3][5][6][7]. The following is a synthesized, step-by-step experimental protocol.

3.1. Plant Material Collection and Preparation

-

Collection: The stem bark of Mangifera indica is collected from a mature, healthy tree.

-

Drying: The collected bark is air-dried in the shade to prevent the degradation of thermolabile compounds.

-

Pulverization: The dried bark is ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

3.2. Extraction

-

Solvent Extraction: The powdered bark is subjected to exhaustive extraction with a nonpolar solvent, such as petroleum ether or n-hexane, using a Soxhlet apparatus. This initial extraction isolates the nonpolar constituents, including triterpenes.

3.3. Fractionation

-

Crude Extract Preparation: The solvent from the extraction is evaporated under reduced pressure using a rotary evaporator to yield a crude petroleum ether or hexane extract.

-

Column Chromatography (Initial Separation): The crude extract is subjected to column chromatography over silica gel (60-120 mesh).

-

The column is packed using a slurry of silica gel in the initial eluting solvent (typically 100% n-hexane).

-

The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.

-

Elution is performed using a gradient of increasing polarity, starting with n-hexane and gradually increasing the proportion of a more polar solvent like ethyl acetate.

-

Fractions are collected at regular intervals and monitored by Thin Layer Chromatography (TLC).

-

3.4. Purification

-

Combining Fractions: Fractions with similar TLC profiles are combined.

-

Repeated Column Chromatography: The combined fractions containing the cycloartane triterpenes are subjected to repeated column chromatography using a finer grade of silica gel (230-400 mesh) and a more refined solvent gradient to achieve better separation.

-

Crystallization: The purified fractions containing this compound can be further purified by crystallization from a suitable solvent or solvent mixture (e.g., methanol, acetone).

3.5. Structure Elucidation

-

The structure of the isolated compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS)[3][7].

Quantitative Data

The following table summarizes typical quantitative parameters for the isolation of cycloartane triterpenes from Mangifera indica stem bark, based on generalized protocols. It is important to note that these values are representative and may require optimization for the specific isolation of this compound.

| Parameter | Value/Range | Reference |

| Extraction | ||

| Plant Material (Dried Bark Powder) | 1-2 kg | [5] |

| Extraction Solvent | Petroleum Ether or n-Hexane | [5][7] |

| Extraction Method | Soxhlet Extraction | [7] |

| Initial Column Chromatography | ||

| Stationary Phase | Silica Gel (60-120 mesh) | [5] |

| Mobile Phase Gradient | n-Hexane : Ethyl Acetate (100:0 to 0:100) | [5] |

| Purification Column Chromatography | ||

| Stationary Phase | Silica Gel (230-400 mesh) | [7] |

| Mobile Phase | Isocratic or shallow gradient of n-Hexane : Ethyl Acetate | [7] |

Experimental Workflow Diagram

Caption: Generalized workflow for the isolation of this compound.

Biological Activities of Related Cycloartane Triterpenes

While specific biological activities of this compound are not extensively reported, cycloartane triterpenoids isolated from various plant sources, including Mangifera indica, have demonstrated a range of promising pharmacological effects[1]. These activities include:

-

Anticancer Activity: Some cycloartane-type triterpenes have shown cytotoxicity against various cancer cell lines[6].

-

Anti-inflammatory Effects: This class of compounds has been reported to possess anti-inflammatory properties[1].

-

Antioxidant Activity: Many triterpenoids exhibit antioxidant effects, which contribute to their protective roles against oxidative stress-related diseases[1].

Further research is required to specifically evaluate the biological and pharmacological profile of this compound.

Conclusion

References

- 1. Research progress of cycloartane triterpenoids and pharmacological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. phcogrev.com [phcogrev.com]

- 3. researchgate.net [researchgate.net]

- 4. (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Cycloartane-Type Triterpenes and Botanical Origin of Propolis of Stingless Indonesian Bee Tetragonula sapiens - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Isolating 23-Hydroxymangiferonic Acid from Mango Peels: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview for the isolation and potential biological significance of 23-Hydroxymangiferonic acid, a cycloartane-type triterpenoid from mango peels (Mangifera indica). This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry. While specific protocols for the isolation of this compound from mango peels are not extensively documented in current literature, this guide synthesizes established methodologies for the extraction and purification of structurally similar triterpenoids from plant matrices, offering a robust framework for its successful isolation.

Introduction

Mango peels, a significant byproduct of the fruit processing industry, are a rich source of various bioactive compounds, including phenolic acids, flavonoids, and triterpenoids. Among these, triterpenoids are a class of compounds with a wide range of pharmacological activities. This compound, a cycloartane triterpenoid, has been identified in Mangifera indica. Although not as extensively studied as other mango constituents like mangiferin, its structural similarity to other bioactive triterpenoids, such as 23-hydroxyursolic acid and 23-hydroxybetulinic acid, suggests potential anti-inflammatory and anticancer properties. This guide outlines a systematic approach to isolate and characterize this promising compound.

Proposed Isolation and Purification Workflow

The isolation of this compound from mango peels can be achieved through a multi-step process involving extraction, fractionation, and chromatographic purification. The proposed workflow is depicted in the diagram below.

Caption: Proposed workflow for the isolation of this compound.

Detailed Experimental Protocols

The following protocols are adapted from established methods for the isolation of triterpenoids from plant materials.

Sample Preparation

-

Collection and Cleaning: Obtain fresh mango peels and wash them thoroughly with distilled water to remove any surface impurities.

-

Drying: Dry the peels in a hot air oven at a temperature of 40-50°C until a constant weight is achieved to prevent enzymatic degradation of phytochemicals.

-

Grinding: Grind the dried peels into a fine powder using a mechanical grinder and store in an airtight container in a cool, dark place.

Extraction

-

Solvent Extraction: Macerate the powdered mango peels (100 g) with 95% ethanol (1 L) at room temperature for 72 hours with occasional stirring.

-

Filtration and Concentration: Filter the extract through Whatman No. 1 filter paper. Concentrate the filtrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude ethanol extract.

Purification

-

Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate).

-

Adsorb the crude extract onto a small amount of silica gel and load it onto the column.

-

Elute the column with a gradient solvent system, starting with 100% hexane and gradually increasing the polarity by adding ethyl acetate.

-

Collect fractions of 25-50 mL and monitor them by Thin Layer Chromatography (TLC).

-

-

Fraction Pooling and Further Purification:

-

Combine fractions showing similar TLC profiles.

-

Subject the combined fractions containing the target compound to further purification using preparative High-Performance Liquid Chromatography (HPLC) with a suitable column (e.g., C18) and mobile phase (e.g., a gradient of methanol and water).

-

Characterization

-

Structural Elucidation: Determine the structure of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, DEPT, COSY, HSQC, HMBC) and Mass Spectrometry (MS).

-

Purity Assessment: Assess the purity of the isolated this compound using analytical HPLC.

Quantitative Data Summary

While specific quantitative data for the isolation of this compound from mango peels is not yet available in the literature, the following table provides a template for summarizing expected data based on the isolation of similar triterpenoids from plant sources.

| Parameter | Expected Value | Method of Analysis |

| Extraction Yield | ||

| Crude Extract (% w/w of dry peel) | 2 - 8% | Gravimetric |

| Purification | ||

| Yield of this compound (mg/100g of dry peel) | 10 - 100 mg | HPLC Quantification |

| Purity of Isolated Compound | >95% | HPLC-UV/PDA |

| Spectroscopic Data | ||

| Molecular Formula | C₃₀H₄₆O₄ | High-Resolution MS |

| Molecular Weight | 470.69 g/mol | Mass Spectrometry |

| Key ¹H NMR Signals (δ ppm) | To be determined | NMR Spectroscopy |

| Key ¹³C NMR Signals (δ ppm) | To be determined | NMR Spectroscopy |

Potential Biological Activity and Signaling Pathway

Although the specific biological activities of this compound are not well-documented, structurally similar triterpenoids, such as 23-hydroxyursolic acid, have demonstrated significant anti-inflammatory effects. These effects are often mediated through the inhibition of key inflammatory pathways. The following diagram illustrates a hypothetical signaling pathway through which this compound might exert anti-inflammatory effects, based on the known mechanisms of similar compounds.

Caption: Hypothetical anti-inflammatory signaling pathway of this compound.

This proposed mechanism suggests that this compound may inhibit the activation of the IKK complex, thereby preventing the degradation of IκB and the subsequent translocation of NF-κB to the nucleus. This would lead to a downregulation of pro-inflammatory gene expression.

Conclusion

This technical guide provides a foundational methodology for the isolation and characterization of this compound from mango peels. While further research is required to establish definitive protocols and elucidate its specific biological activities, the information presented here offers a valuable starting point for scientists and researchers. The exploration of this and other bioactive compounds from agricultural byproducts like mango peels holds significant promise for the development of new therapeutic agents.

Spectroscopic Data for 23-Hydroxymangiferonic Acid Remains Elusive

A comprehensive search for detailed spectroscopic data—specifically ¹H NMR, ¹³C NMR, mass spectrometry, and FT-IR data—for the natural compound 23-Hydroxymangiferonic acid has yielded no specific experimental datasets. While general information regarding the compound's chemical formula (C₃₀H₄₆O₄) and molecular weight (470.7 g/mol ) is available, the raw spectroscopic data required for a detailed analysis and the generation of a technical guide is not present in the public domain based on the conducted searches.

The absence of this data prevents the creation of the requested in-depth technical guide, which would include structured tables of quantitative data and detailed experimental protocols. Such a guide is critically dependent on the availability of primary spectroscopic information to discuss the structural elucidation and characterization of the compound.

For researchers, scientists, and drug development professionals interested in this compound, this data gap highlights a potential area for further research. The experimental determination of its spectroscopic properties would be a valuable contribution to the natural products and medicinal chemistry fields.

General Methodologies for Spectroscopic Analysis

While specific data for this compound is unavailable, the following section outlines the general experimental protocols that would be employed to obtain the necessary spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the carbon and proton framework of the molecule.

Methodology:

-

Sample Preparation: A few milligrams of purified this compound would be dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or MeOD). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

¹H NMR Spectroscopy: A one-dimensional ¹H NMR spectrum would be acquired on a high-field NMR spectrometer (e.g., 400-800 MHz). This experiment identifies the number of unique proton environments, their chemical shifts (δ), coupling patterns (multiplicity), and integration (number of protons).

-

¹³C NMR Spectroscopy: A one-dimensional ¹³C NMR spectrum would be acquired to determine the number of unique carbon environments and their chemical shifts. Broadband proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

-

2D NMR Spectroscopy: To further elucidate the structure, a suite of two-dimensional NMR experiments would be conducted. These could include:

-

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate protons to their directly attached carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting different fragments of the molecule.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

Mass Spectrometry (MS)

Objective: To determine the molecular weight and elemental composition, and to gain information about the fragmentation pattern.

Methodology:

-

Sample Introduction: The sample would be introduced into the mass spectrometer, typically via direct infusion or coupled with a chromatographic technique like HPLC or GC.

-

Ionization: A suitable ionization technique would be employed. For a molecule like this compound, soft ionization methods such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are common to keep the molecule intact and observe the molecular ion.

-

Mass Analysis: The ions would be separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight (TOF), or Orbitrap).

-

High-Resolution Mass Spectrometry (HRMS): To obtain the exact mass, which can be used to determine the elemental formula of the molecule and its fragments.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation: The sample can be prepared as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: The sample is irradiated with infrared light, and the absorbance is measured as a function of wavenumber (typically 4000-400 cm⁻¹).

-

Spectral Analysis: The resulting spectrum is analyzed for characteristic absorption bands corresponding to specific functional groups, such as hydroxyl (-OH), carbonyl (C=O), and carbon-carbon double bonds (C=C).

Logical Workflow for Spectroscopic Analysis

The logical flow for the isolation and structural elucidation of a natural product like this compound is depicted in the following diagram.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Given the lack of available data, any signaling pathway diagrams would be purely speculative and therefore have been omitted. The development of such diagrams would require experimental evidence of the biological activity of this compound and its molecular targets.

An In-depth Technical Guide to the NMR and MS Analysis of 23-Hydroxymangiferonic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analysis of 23-Hydroxymangiferonic acid, a cycloartane-type triterpenoid. While specific experimental data for this compound is not extensively available in the public domain, this document outlines the expected spectral characteristics and provides detailed, standardized protocols for its structural elucidation. The information herein is compiled from analyses of the parent compound, mangiferonic acid, and other structurally related triterpenoids.

Structural Overview of this compound

This compound belongs to the cycloartane class of triterpenoids, which are characterized by a cyclopropane ring involving C-9, C-10, and C-19. The structure of this compound is based on the mangiferonic acid scaffold, with the addition of a hydroxyl group at the C-23 position. This modification is expected to influence its biological activity and will have predictable effects on its NMR and MS spectra.

Predicted NMR Spectroscopic Data

The following tables present the predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on the published data for mangiferonic acid, with adjustments made to account for the deshielding effects of the C-23 hydroxyl group on neighboring protons and carbons.[1][2]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Position | Predicted δH (ppm) | Multiplicity | J (Hz) |

| 3 | 3.2 - 3.4 | m | |

| 19a | 0.3 - 0.4 | d | 4.0 - 4.5 |

| 19b | 0.5 - 0.6 | d | 4.0 - 4.5 |

| 21 | ~0.9 | d | 6.0 - 6.5 |

| 23 | 4.0 - 4.2 | m | |

| Me-18 | ~0.98 | s | |

| Me-28 | ~0.90 | s | |

| Me-29 | ~0.82 | s | |

| Me-30 | ~0.99 | s | |

| Me-26 | ~1.7 | s | |

| Me-27 | ~1.6 | s |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Position | Predicted δC (ppm) | Position | Predicted δC (ppm) |

| 1 | 31.0 - 32.0 | 16 | 26.0 - 27.0 |

| 2 | 30.0 - 31.0 | 17 | 52.0 - 53.0 |

| 3 | 215.0 - 216.0 | 18 | 17.5 - 18.5 |

| 4 | 49.0 - 50.0 | 19 | 29.5 - 30.5 |

| 5 | 46.0 - 47.0 | 20 | 35.5 - 36.5 |

| 6 | 21.0 - 22.0 | 21 | 18.0 - 19.0 |

| 7 | 27.5 - 28.5 | 22 | 36.0 - 37.0 |

| 8 | 48.0 - 49.0 | 23 | 68.0 - 72.0 |

| 9 | 19.5 - 20.5 | 24 | 126.0 - 127.0 |

| 10 | 26.0 - 27.0 | 25 | 133.0 - 134.0 |

| 11 | 26.0 - 27.0 | 26 | 25.5 - 26.5 |

| 12 | 32.5 - 33.5 | 27 | 17.5 - 18.5 |

| 13 | 45.0 - 46.0 | 28 | 25.0 - 26.0 |

| 14 | 48.5 - 49.5 | 29 | 14.5 - 15.5 |

| 15 | 35.0 - 36.0 | 30 | 21.5 - 22.5 |

Note: The predicted chemical shift for C-23 is highlighted to indicate the significant downfield shift due to hydroxylation.

Predicted Mass Spectrometry Data

High-resolution mass spectrometry (HRMS) with a soft ionization technique such as Electrospray Ionization (ESI) is expected to reveal the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. The molecular formula of this compound is C₃₀H₄₆O₄, with a molecular weight of 470.69 g/mol .

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | 471.3423 | Protonated molecular ion |

| [M+Na]⁺ | 493.3243 | Sodium adduct |

| [M-H]⁻ | 469.3267 | Deprotonated molecular ion |

| [M-H₂O+H]⁺ | 453.3318 | Loss of water from the protonated molecule |

Tandem MS (MS/MS) experiments would likely show characteristic fragmentation patterns for cycloartane triterpenoids, including cleavage of the side chain and retro-Diels-Alder (RDA) fragmentation of the ring system.

Experimental Protocols

The following are detailed, representative methodologies for the NMR and MS analysis of this compound, synthesized from standard practices for triterpenoid analysis.

4.1 NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or deuterated methanol (CD₃OD). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

-

Instrumentation: Acquire NMR spectra on a Bruker (or equivalent) spectrometer operating at a proton frequency of 400 MHz or higher.

-

¹H NMR Acquisition:

-

Set the spectral width to approximately 12-15 ppm.

-

Use a 30° pulse angle.

-

Set the relaxation delay to 1-2 seconds.

-

Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse sequence (e.g., zgpg30).

-

Set the spectral width to approximately 220-250 ppm.

-

Acquire a large number of scans (e.g., 1024-4096) due to the low natural abundance of ¹³C.

-

-

2D NMR Experiments: To unambiguously assign all proton and carbon signals, perform a suite of 2D NMR experiments, including:

-

COSY (Correlation Spectroscopy): To identify proton-proton spin couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the stereochemistry through space correlations between protons.

-

4.2 Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of the sample (approximately 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use a high-resolution mass spectrometer, such as a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap instrument, equipped with an ESI source.

-

Full Scan MS Acquisition:

-

Infuse the sample solution into the ESI source at a flow rate of 5-10 µL/min.

-

Acquire spectra in both positive and negative ion modes.

-

Set the mass range to m/z 100-1000.

-

Optimize source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to maximize the signal of the molecular ion.

-

-

Tandem MS (MS/MS) Acquisition:

-

Select the molecular ion of interest ([M+H]⁺ or [M-H]⁻) as the precursor ion.

-

Apply a range of collision energies (e.g., 10-40 eV) to induce fragmentation.

-

Acquire the product ion spectra to elucidate the fragmentation pathways.

-

Visualizations

The following diagrams illustrate the general workflow for the analysis of a natural product and a plausible fragmentation pathway for this compound.

References

A Technical Guide to the Foundational Bioactivity of 23-Hydroxyursolic Acid

For Researchers, Scientists, and Drug Development Professionals

Core Bioactivity: Anti-Inflammatory Effects

23-Hydroxyursolic acid has demonstrated potent anti-inflammatory activity, primarily through the inhibition of key inflammatory mediators and signaling pathways. The primary mechanism of action involves the suppression of the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of the inflammatory response.[1][2]

Quantitative Bioactivity Data

The anti-inflammatory effects of 23-hydroxyursolic acid have been quantified in vitro using murine macrophage RAW 264.7 cells stimulated with lipopolysaccharide (LPS).

Table 1: Inhibitory Effects of 23-Hydroxyursolic Acid on Inflammatory Mediators in LPS-Stimulated RAW 264.7 Cells

| Bioactivity Metric | Concentration | % Inhibition | Reference |

| Nitric Oxide (NO) Production | Not Specified | Most Potent Inhibitor | [1] |

| Prostaglandin E2 (PGE2) Release | Not Specified | Significant Reduction | [1] |

Table 2: Effect of 23-Hydroxyursolic Acid on the Expression of Pro-inflammatory Enzymes in LPS-Stimulated RAW 264.7 Cells

| Target Enzyme | Expression Level | Effect | Concentration Dependence | Reference |

| Inducible Nitric Oxide Synthase (iNOS) | Protein | Inhibition | Concentration-Dependent | [1] |

| Inducible Nitric Oxide Synthase (iNOS) | mRNA | Inhibition | Concentration-Dependent | [1] |

| Cyclooxygenase-2 (COX-2) | Protein | Inhibition | Concentration-Dependent | [1] |

| Cyclooxygenase-2 (COX-2) | mRNA | Inhibition | Concentration-Dependent | [1] |

Key Signaling Pathway: NF-κB Inhibition

23-Hydroxyursolic acid exerts its anti-inflammatory effects by targeting the NF-κB signaling pathway.[1] Specifically, it inhibits the translocation of the p65 subunit of NF-κB into the nucleus, thereby preventing the transcription of pro-inflammatory genes such as iNOS and COX-2.[1][2]

References

- 1. In vitro anti-inflammatory activity of 23-hydroxyursolic acid isolated from Cussonia bancoensis in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ursolic acid inhibits nuclear factor-kappaB activation induced by carcinogenic agents through suppression of IkappaBalpha kinase and p65 phosphorylation: correlation with down-regulation of cyclooxygenase 2, matrix metalloproteinase 9, and cyclin D1 - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Pharmacological Screening of 23-Hydroxymangiferonic Acid: A Review of Available Data

For Immediate Release

This technical guide addresses the current scientific understanding of the pharmacological properties of 23-Hydroxymangiferonic acid (CAS Number: 232266-08-9; Molecular Formula: C₃₀H₄₆O₄). This document is intended for researchers, scientists, and professionals in drug development who are exploring novel therapeutic agents. A comprehensive review of publicly accessible scientific databases and literature reveals that while this compound is available as a research chemical, there is a notable absence of published studies detailing its specific pharmacological effects.

Overview and Current Status

This compound is a triterpenoid, a class of naturally derived compounds known for a wide range of biological activities. Information from chemical suppliers indicates its potential for use in biochemical and pharmaceutical research, with general attributions of anti-inflammatory, anti-diabetic, antioxidant, and immunomodulatory properties. However, these claims are not substantiated by specific, peer-reviewed experimental data in the public domain.

An extensive search for primary research articles, clinical studies, or in-depth reviews on this compound did not yield any specific results containing quantitative pharmacological data, detailed experimental methodologies, or elucidated signaling pathways. The scientific community has yet to publish formal investigations into its biological mechanisms.

Inferred Potential Pharmacological Activities

While direct evidence is lacking for this compound, the pharmacological profiles of structurally similar triterpenoids may offer insights into its potential areas of activity. It is crucial to note that the following information is based on related but distinct molecules and should not be directly attributed to this compound without experimental validation.

Potential Anti-Inflammatory Effects

Studies on related compounds, such as 23-hydroxyursolic acid, have demonstrated significant anti-inflammatory properties. The proposed mechanism for these related compounds involves the inhibition of key inflammatory mediators. A potential, yet unverified, pathway for this compound could involve similar targets.

A hypothetical workflow for preliminary screening of anti-inflammatory effects is presented below.

Potential Anticancer Activity

Other related triterpenoids, such as 23-hydroxybetulinic acid, have been investigated for their cytotoxic effects against various cancer cell lines. The mechanisms often involve the induction of apoptosis (programmed cell death) through modulation of proteins in the Bcl-2 family and activation of caspases. A preliminary screening for anticancer effects of this compound would likely follow a similar investigative logic.

Below is a conceptual diagram of a potential signaling pathway that could be investigated.

Future Directions and Call for Research

The absence of published data on this compound represents a clear research gap. Its availability from chemical suppliers provides an opportunity for the scientific community to initiate preliminary screening and discovery. Future research should focus on:

-

In Vitro Screening: Evaluating the compound's activity against a panel of cancer cell lines and in assays for anti-inflammatory, antioxidant, and antimicrobial effects.

-

Mechanism of Action Studies: If initial screening shows promise, subsequent studies should aim to identify the molecular targets and signaling pathways involved.

-

In Vivo Efficacy and Toxicity: Preclinical studies in animal models would be necessary to determine the compound's efficacy, safety profile, and pharmacokinetic properties.

Conclusion

While the chemical entity this compound is known and available, its pharmacological profile remains uncharacterized in scientific literature. This guide highlights the current void in knowledge and underscores the need for foundational research to determine if this compound holds therapeutic potential. The information on related molecules provides a logical starting point for future investigations. All data, protocols, and pathways will require experimental validation for this compound.

In Vitro Cytotoxicity of 23-Hydroxymangiferonic Acid on Cancer Cell Lines: A Technical Guide

Disclaimer: As of the latest literature review, specific studies detailing the in vitro cytotoxicity of 23-Hydroxymangiferonic acid on cancer cell lines are limited. This guide, therefore, provides a comprehensive framework based on the analysis of structurally related compounds, such as 23-hydroxyursolic acid and mangiferin, to outline potential cytotoxic mechanisms and the experimental methodologies required for their investigation. This document is intended to serve as a technical resource for researchers, scientists, and drug development professionals exploring the anticancer potential of novel triterpenoid compounds.

Introduction

Triterpenoids, a diverse class of naturally occurring compounds, have garnered significant attention in oncology research due to their potential as anticancer agents. This compound, a member of this family, represents a promising candidate for investigation. While direct evidence of its cytotoxic effects is not yet widely published, studies on analogous compounds provide a strong rationale for its evaluation. This guide will explore the potential mechanisms of action, relevant experimental protocols, and data presentation strategies for assessing the in vitro cytotoxicity of this compound.

Quantitative Data on Related Compounds

To provide a reference for the potential efficacy of this compound, the following table summarizes the cytotoxic effects of a structurally similar compound, 23-hydroxyursolic acid, on a human cancer cell line.

| Compound | Cancer Cell Line | Assay | IC50 Value | Exposure Time | Reference |

| 23-Hydroxyursolic Acid | HeLa (Cervical Cancer) | MTS Assay | Not explicitly stated, but growth inhibition was concentration-dependent. Apoptosis was observed at 60 µM. | Not specified | [1] |

Experimental Protocols

A thorough investigation of the in vitro cytotoxicity of a novel compound like this compound necessitates a multi-faceted experimental approach. The following protocols are fundamental to elucidating its anticancer properties.

Cell Viability and Cytotoxicity Assays

The initial step in assessing the anticancer potential of a compound is to determine its effect on the viability and proliferation of cancer cells.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is widely used to assess cell metabolic activity as an indicator of cell viability.

-

Cancer cells are seeded in 96-well plates and allowed to adhere overnight.

-

The cells are then treated with various concentrations of this compound for specific time points (e.g., 24, 48, 72 hours).

-

Following treatment, the MTT reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

The formazan crystals are solubilized, and the absorbance is measured using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

-

-

MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) Assay: Similar to the MTT assay, the MTS assay measures cell viability but has the advantage of producing a soluble formazan product, simplifying the procedure.[1]

Apoptosis Assays

To determine if the observed cytotoxicity is due to the induction of programmed cell death (apoptosis), several assays can be employed.

-

Morphological Analysis with Hoechst 33342 Staining: This method allows for the visualization of nuclear changes characteristic of apoptosis.[1]

-

Cancer cells are treated with this compound.

-

The cells are then stained with Hoechst 33342, a fluorescent dye that binds to DNA.

-

Apoptotic cells are identified by their condensed or fragmented nuclei under a fluorescence microscope.

-

-

Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Treated cells are harvested and stained with FITC-conjugated Annexin V and PI.

-

Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis.

-

PI is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicative of late apoptosis or necrosis.

-

The stained cells are analyzed by flow cytometry to quantify the apoptotic cell population.

-

Cell Cycle Analysis

To investigate whether the compound affects cell cycle progression, flow cytometry analysis of DNA content is performed.

-

Cancer cells are treated with this compound for a defined period.

-

The cells are then harvested, fixed, and stained with a fluorescent dye that intercalates with DNA, such as propidium iodide.

-

The DNA content of the cells is analyzed by flow cytometry, which reveals the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).

Western Blotting

This technique is used to detect and quantify specific proteins involved in signaling pathways related to cell death and proliferation.

-

Protein lysates are prepared from treated and untreated cancer cells.

-

The proteins are separated by SDS-PAGE and transferred to a membrane.

-

The membrane is incubated with primary antibodies specific to target proteins (e.g., caspases, Bcl-2 family proteins, cell cycle regulators).

-

A secondary antibody conjugated to an enzyme is then added, and the protein bands are visualized using a chemiluminescent substrate. This allows for the assessment of changes in protein expression levels.[1]

Visualizations

Experimental Workflow

References

The Rising Stars of Mango: A Technical Guide to the Discovery and Properties of Novel Triterpenoids from Mangifera indica

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the discovery, characterization, and potential therapeutic properties of novel triterpenoids isolated from Mangifera indica, the common mango tree. Long recognized in traditional medicine, recent scientific investigations have begun to unveil the specific bioactive compounds responsible for its diverse pharmacological effects. This document focuses on the latest advancements in the isolation and structural elucidation of new triterpenoid molecules, presenting detailed experimental protocols, quantitative bioactivity data, and visualizations of key experimental workflows and biological pathways to facilitate further research and development in this promising area.

Discovery and Structural Elucidation of Novel Triterpenoids

Recent phytochemical investigations of the stem bark of Mangifera indica have led to the isolation and characterization of several new cycloartane-type triterpenoids. These discoveries underscore the chemical diversity of this plant and offer new avenues for pharmacological exploration.

A pivotal study by Escobedo-Martínez et al. (2012) successfully isolated four new cycloartane-type triterpenoids.[1][2][3] The structures of these compounds were meticulously elucidated using a combination of spectroscopic techniques, primarily 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Table 1: Novel Cycloartane Triterpenoids Isolated from Mangifera indica Stem Bark

| Compound Name | Molecular Formula | Key Structural Features | Reference |

| Compound 1 | C₃₀H₅₀O₂ | Cycloart-23-ene-3β, 25-diol | [1][2][3] |

| Compound 2a/2b (epimeric mixture) | C₃₁H₅₂O₂ | 3β-hydroxy-25-methylenecycloartan-24-ol | [1][2][3] |

| Compound 3 | C₃₀H₅₂O | Cycloart-25-en-3β-ol | [1][2][3] |

| Compound 4 | C₃₁H₅₄O₂ | 24-methoxy-cycloartan-3β,25-diol | [1][2][3] |

The comprehensive NMR data, including ¹H and ¹³C chemical shifts, were instrumental in establishing the precise stereochemistry and connectivity of these novel molecules. This foundational work provides the necessary spectral fingerprints for the future identification and quantification of these compounds in various Mangifera indica extracts.

Experimental Protocols

The successful isolation and characterization of these novel triterpenoids rely on a series of meticulous experimental procedures. Below are detailed methodologies adapted from the scientific literature for the key stages of this process.

Plant Material Collection and Preparation

-

Collection: The stem bark of Mangifera indica is collected from a specified geographical location. A voucher specimen should be deposited in a recognized herbarium for botanical authentication.[2]

-

Preparation: The collected bark is air-dried in the shade for several weeks. The dried material is then ground into a coarse powder using a mechanical grinder to increase the surface area for efficient extraction.

Extraction of Crude Triterpenoids

A sequential extraction process is typically employed to separate compounds based on their polarity.

-

Non-polar Extraction: The powdered bark is subjected to exhaustive extraction with a non-polar solvent, such as n-hexane, using a Soxhlet apparatus for approximately 48 hours. This step isolates non-polar compounds, including many triterpenoids.

-

Polar Extraction: The residual plant material (marc) from the hexane extraction is then dried and subsequently extracted with a polar solvent, such as methanol, for another 30-48 hours. This step isolates more polar constituents.

-

Concentration: The resulting hexane and methanol extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.

Isolation and Purification of Triterpenoids

The crude extracts are complex mixtures that require further separation to isolate individual compounds.

-

Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate).

-

Fraction Collection and Monitoring: Fractions of the eluate are collected systematically and monitored by Thin Layer Chromatography (TLC) to identify fractions with similar chemical profiles.

-

Further Purification: Fractions containing compounds of interest are pooled and subjected to further purification steps, such as recrystallization or preparative High-Performance Liquid Chromatography (HPLC), to obtain the pure compounds.

Structure Elucidation

The purified compounds are then analyzed to determine their chemical structures.

-

Spectroscopic Analysis:

-

NMR Spectroscopy: ¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC experiments are performed to determine the carbon skeleton and the relative stereochemistry of the molecule.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule.

-

Biological Properties of Triterpenoids from Mangifera indica

While specific biological activity data for the newly discovered cycloartane triterpenoids is still emerging, the broader class of triterpenoids from Mangifera indica and other plant sources exhibits a range of promising pharmacological activities. The following sections summarize the known properties of related compounds and extracts, providing a basis for predicting the potential of these novel molecules.

Cytotoxic Activity

Extracts from various parts of Mangifera indica have demonstrated cytotoxic effects against a range of cancer cell lines. This activity is often attributed to the presence of triterpenoids and other phytochemicals.

Table 2: Cytotoxic Activity of Mangifera indica Extracts and Constituents

| Extract/Compound | Cell Line(s) | IC₅₀ Value | Reference |

| Ethanolic Kernel Extract | MCF-7 (Breast Cancer) | 15 µg/mL | [4] |

| Ethanolic Kernel Extract | MDA-MB-231 (Breast Cancer) | 30 µg/mL | [4] |

| Methanolic Bark Extract (Rata Amba variety) | MCF-7 (Breast Cancer) | 81.1 µg/mL | [5] |

| Methanolic Bark Extract (Rata Amba variety) | MDA-MB-231 (Breast Cancer) | 91.5 µg/mL | [5] |

| Methanolic Bark Extract (Rata Amba variety) | SKOV-3 (Ovarian Cancer) | 71.5 µg/mL | [5] |

| Mangiferin | MCF-7 (Breast Cancer) | 41.2 µg/mL | [6][7] |

| Mangiferin | HeLa (Cervical Cancer) | 44.7 µg/mL | [6][7] |

| Mango Peel Ethyl Acetate Extract | Caco-2 (Colon Cancer) | 430.36 µg/ml | [8] |

The data in Table 2 indicates that extracts from Mangifera indica possess significant cytotoxic potential, with some extracts exhibiting IC₅₀ values in the low microgram per milliliter range. These findings suggest that the novel cycloartane triterpenoids may also contribute to the anticancer properties of the plant and warrant further investigation.

Anti-inflammatory Activity

Inflammation is a key pathological process in many chronic diseases. Triterpenoids are well-known for their anti-inflammatory properties. Extracts of Mangifera indica have been shown to inhibit key inflammatory markers.

Table 3: Anti-inflammatory Activity of Mangifera indica Extracts

| Extract | Assay | IC₅₀ Value/Inhibition | Reference |

| Peel Extract | Protein Denaturation Inhibition | IC₅₀ = 119.35 µg/mL | [9] |

| Aqueous Extract (VIMANG) | PGE₂ Release Inhibition (RAW264.7 cells) | IC₅₀ = 64.1 µg/mL | [10] |

| Aqueous Extract (VIMANG) | LTB₄ Release Inhibition (RAW264.7 cells) | IC₅₀ = 22.9 µg/mL | [10] |

The anti-inflammatory effects of Mangifera indica extracts are promising. The inhibition of protein denaturation and the reduction of pro-inflammatory mediators like PGE₂ and LTB₄ suggest that the constituent triterpenoids could be valuable leads for the development of new anti-inflammatory agents.

Mechanism of Action: Inhibition of the NF-κB Signaling Pathway

A growing body of evidence suggests that the anti-inflammatory and anticancer effects of many natural products, including triterpenoids, are mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[11] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in inflammation, cell survival, and proliferation.

In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals (e.g., TNF-α, IL-1β), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and activate the transcription of target genes, including those for inflammatory cytokines, chemokines, and anti-apoptotic proteins.

Triterpenoids from Mangifera indica are hypothesized to exert their anti-inflammatory effects by interfering with this pathway.

As depicted in Figure 3, one of the plausible mechanisms of action for the triterpenoids from Mangifera indica is the inhibition of the IKK complex. By preventing the phosphorylation and subsequent degradation of IκBα, these compounds can block the release and nuclear translocation of NF-κB, thereby downregulating the expression of pro-inflammatory genes. This inhibitory action on a central hub of inflammation highlights the therapeutic potential of these novel compounds.

Conclusion and Future Directions

Mangifera indica is a rich and largely untapped source of novel triterpenoids with significant therapeutic potential. The recent discovery and structural characterization of new cycloartane-type triterpenoids pave the way for exciting new research avenues.

Future research should focus on:

-

Quantitative Bioactivity Profiling: A comprehensive evaluation of the cytotoxic, anti-inflammatory, and other biological activities of the newly isolated pure triterpenoids is essential to establish their specific potency and therapeutic index.

-

Mechanism of Action Studies: In-depth investigations into the molecular mechanisms by which these novel compounds exert their effects are crucial for understanding their therapeutic potential and for guiding lead optimization.

-

In Vivo Efficacy and Safety: Preclinical studies in animal models are necessary to evaluate the in vivo efficacy, pharmacokinetics, and safety profiles of these promising compounds.

-

Sustainable Sourcing and Synthesis: Developing sustainable methods for the large-scale production of these triterpenoids, either through optimized extraction from cultivated Mangifera indica or through semi-synthetic or fully synthetic approaches, will be critical for their translation into clinical applications.

This technical guide provides a solid foundation for researchers, scientists, and drug development professionals to build upon in their quest to unlock the full therapeutic potential of the novel triterpenoids from Mangifera indica. The journey from traditional remedy to modern medicine is well underway, and these "rising stars" of the mango tree are poised to play a significant role.

References

- 1. (1) H and (13) C NMR characterization of new cycloartane triterpenes from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Cytotoxic effects of Mangifera indica L. kernel extract on human breast cancer (MCF-7 and MDA-MB-231 cell lines) and bioactive constituents in the crude extract - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of Mangiferin, a Bioactive Compound Derived from Mangifera indica - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An Insight into In Vitro Antioxidant, Antimicrobial, Cytotoxic, and Apoptosis Induction Potential of Mangiferin, a Bioactive Compound Derived from Mangifera indica - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro investigation of Mangifera indica L. peel extracts: antibacterial, antioxidant, and docking studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. In Vitro Anti-Inflammatory Potential of Mangifera Indica Peels [publishing.emanresearch.org]

- 10. In vivo and in vitro anti-inflammatory activity of Mangifera indica L. extract (VIMANG) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Terpenoids: natural inhibitors of NF-kappaB signaling with anti-inflammatory and anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]

The Therapeutic Potential of 23-Hydroxymangiferonic Acid: A Technical Guide Based on Structurally Related Compounds

Disclaimer: As of December 2025, publicly available scientific literature on "23-Hydroxymangiferonic acid" is exceedingly scarce. Therefore, this technical guide explores the therapeutic potential of structurally analogous and well-researched pentacyclic triterpenoid acids, namely 23-hydroxyursolic acid, 23-hydroxytormentic acid, and 23-hydroxybetulinic acid. The data, experimental protocols, and signaling pathways detailed herein are derived from studies on these related compounds and serve as a predictive framework for the potential bioactivities of this compound.

Introduction to Pentacyclic Triterpenoid Acids

Pentacyclic triterpenoids are a class of natural products widely distributed in the plant kingdom, known for their diverse and potent pharmacological activities. Among these, hydroxylated derivatives of mangiferonic acid, ursolic acid, tormentic acid, and betulinic acid have garnered significant interest for their therapeutic potential in a range of diseases, including cancer and inflammatory disorders. This guide focuses on the biological activities of 23-hydroxyursolic acid, 23-hydroxytormentic acid, and 23-hydroxybetulinic acid to infer the potential of the novel compound, this compound. These compounds share a common pentacyclic core structure, suggesting they may also share similar mechanisms of action.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the anti-inflammatory and anticancer activities of the proxy compounds, extracted from in vitro and in vivo studies.

Table 1: Anti-Inflammatory Activity of 23-Hydroxyursolic Acid

| Cell Line/Model | Treatment | Concentration/Dose | Effect | Reference |

| Murine Macrophage RAW 264.7 cells | 23-hydroxyursolic acid + LPS | Concentration-dependent | Inhibition of NO and PGE2 production; Inhibition of iNOS and COX-2 protein and mRNA expression | [1] |

Table 2: Anticancer Activity of 23-Hydroxybetulinic Acid Derivatives

| Cell Line | Compound | IC50 (µM) | Reference |

| A549 (human lung carcinoma) | 23-Hydroxybetulinic acid derivatives | Varies by derivative | [2][3] |

| BEL-7402 (human hepatoma) | 23-Hydroxybetulinic acid derivatives | Varies by derivative | [2][3] |

| SF-763 (human glioblastoma) | 23-Hydroxybetulinic acid derivatives | Varies by derivative | [2][3] |

| B16 (murine melanoma) | 23-Hydroxybetulinic acid derivatives | Varies by derivative | [2][3] |

| HL-60 (human leukemia) | Compound 6i (a C-28 ester derivative) | 8.35 | [2][3] |

Table 3: Neuroprotective Effects of 23-Hydroxytormentic Acid in a Rat Model of Cerebral Ischemia/Reperfusion

| Parameter | Treatment | Effect | Reference |

| Infarct Volume | 23-Hydroxytormentic acid | Dose-dependent reduction | [4] |

| Neurological Deficit | 23-Hydroxytormentic acid | Dose-dependent reduction | [4] |

| Brain Water Content | 23-Hydroxytormentic acid | Dose-dependent reduction | [4] |

| TUNEL-positive cells | 23-Hydroxytormentic acid | Significant reduction | [4] |

| Bax, Caspase-3 expression | 23-Hydroxytormentic acid | Reduction | [4] |

| Bcl-2, p-Akt expression | 23-Hydroxytormentic acid | Increase | [4] |

| Pro-inflammatory cytokines (TNF-α, IL-1β) | 23-Hydroxytormentic acid | Reduction | [4] |

Experimental Protocols

This section details the methodologies for key experiments cited in the literature concerning the proxy compounds. These protocols can serve as a foundation for designing future studies on this compound.

In Vitro Anti-Inflammatory Activity Assay

Cell Culture and Treatment: Murine macrophage RAW 264.7 cells are cultured in an appropriate medium. For experiments, cells are pre-treated with various concentrations of the test compound (e.g., 23-hydroxyursolic acid) for a specified time before stimulation with lipopolysaccharide (LPS) to induce an inflammatory response.[1]

Nitric Oxide (NO) Production Assay: NO production in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the concentration of nitrite is determined from a standard curve.[1]

Prostaglandin E2 (PGE2) Release Assay: PGE2 levels in the cell culture medium are quantified using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.[1]

Western Blot Analysis: Cell lysates are prepared, and protein concentrations are determined. Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane. The membrane is then probed with primary antibodies against inducible nitric oxide synthase (iNOS), cyclooxygenase-2 (COX-2), and NF-κB p65, followed by incubation with a secondary antibody. Protein bands are visualized using a chemiluminescence detection system.[1]

RT-PCR Analysis: Total RNA is extracted from cells, and cDNA is synthesized. PCR is then performed using specific primers for iNOS and COX-2 to analyze their mRNA expression levels.[1]

In Vitro Cytotoxicity Assay (MTT Assay)

Cell Culture: A panel of human cancer cell lines (e.g., A549, BEL-7402, SF-763, B16, and HL-60) are cultured in 96-well plates.[2][3]

Treatment: Cells are treated with various concentrations of the test compounds (e.g., 23-hydroxybetulinic acid and its derivatives) for 48 hours.[2][3]

MTT Staining: After treatment, MTT solution is added to each well, and the plates are incubated for 4 hours at 37°C. The resulting formazan crystals are dissolved in DMSO.[2][3]

Data Analysis: The absorbance is measured at a specific wavelength using a microplate reader. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is then calculated.[2][3]

In Vivo Model of Cerebral Ischemia/Reperfusion

Animal Model: Rats undergo middle cerebral artery occlusion (MCAO) for 2 hours, followed by 24 hours of reperfusion to mimic stroke.[4]

Treatment: Different concentrations of the test compound (e.g., 23-hydroxytormentic acid) are administered intraperitoneally.[4]

Neurological Deficit Scoring: Neurological deficits are evaluated at 24 hours after reperfusion using a standardized scoring system.[4]

Infarct Volume Measurement: After euthanasia, brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area, which is then quantified using image analysis software.[4]

Brain Water Content: The wet and dry weights of the brain hemispheres are measured to calculate the brain water content.[4]

Immunohistochemistry and TUNEL Assay: Brain sections are processed for terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) staining to detect apoptotic cells. Immunohistochemistry is used to assess the expression of proteins such as Bax, Bcl-2, and caspase-3.[4]

Signaling Pathways

The therapeutic effects of these pentacyclic triterpenoid acids are mediated through the modulation of several key signaling pathways. The diagrams below, generated using the DOT language, illustrate these pathways.

NF-κB Signaling Pathway in Inflammation

Caption: Inhibition of the NF-κB signaling pathway by 23-hydroxyursolic acid.

Apoptosis Signaling Pathway in Cancer

Caption: Modulation of the intrinsic apoptosis pathway by 23-hydroxytormentic acid.

Conclusion and Future Directions

The evidence gathered from studies on 23-hydroxyursolic acid, 23-hydroxytormentic acid, and 23-hydroxybetulinic acid strongly suggests that this compound is likely to possess significant anti-inflammatory, anticancer, and neuroprotective properties. The shared pentacyclic triterpenoid scaffold points towards a potential mechanism of action involving the modulation of key signaling pathways such as NF-κB and the intrinsic apoptotic cascade.

Future research should focus on the isolation and characterization of this compound, followed by a systematic evaluation of its biological activities using the experimental protocols outlined in this guide. Head-to-head comparisons with its structural analogs would be invaluable in determining its relative potency and therapeutic index. Furthermore, elucidation of its precise molecular targets will be crucial for its development as a potential therapeutic agent. The information presented in this guide provides a solid foundation for initiating such investigations into the promising therapeutic potential of this compound.

References

- 1. In vitro anti-inflammatory activity of 23-hydroxyursolic acid isolated from Cussonia bancoensis in murine macrophage RAW 264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Activity of 23-Hydroxybetulinic Acid C-28 Ester Derivatives as Antitumor Agent Candidates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 23-Hydroxytormentic acid reduces cerebral ischemia/reperfusion damage in rats through anti-apoptotic, antioxidant, and anti-inflammatory mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 23-Hydroxymangiferonic Acid: Synthesis and Derivatization

For Researchers, Scientists, and Drug Development Professionals

Abstract

23-Hydroxymangiferonic acid is a naturally occurring cycloartane triterpenoid found in Mangifera indica (mango), which has garnered interest for its potential pharmacological activities. This document provides a comprehensive overview of the current state of knowledge regarding its synthesis and derivatization. Due to the absence of a published total synthesis, a detailed protocol for its isolation from natural sources is provided, alongside a conceptual retrosynthetic analysis to guide synthetic efforts. Furthermore, established protocols for the derivatization of its carboxylic acid and hydroxyl functional groups are detailed to facilitate the generation of analogues for structure-activity relationship (SAR) studies and the development of new therapeutic agents.

Synthesis of this compound

To date, a total synthesis of this compound has not been reported in the scientific literature. The structural complexity of the cycloartane skeleton presents a significant synthetic challenge. Therefore, the primary method for obtaining this compound is through isolation from its natural source.

Isolation from Mangifera indica

The following protocol is a generalized procedure based on the isolation of similar cycloartane triterpenoids from Mangifera indica and other plant sources. It is recommended to use a bioassay-guided fractionation approach if the goal is to isolate compounds with a specific biological activity. A closely related compound, 29-hydroxymangiferonic acid, has been isolated from the stem-bark of Mangifera indica.

Experimental Protocol: Isolation of Cycloartane Triterpenoids from Mangifera indica Peels

-

Plant Material Collection and Preparation:

-

Collect fresh peels of Mangifera indica.

-

Air-dry the peels in the shade for 7-10 days, or until they are brittle.

-

Grind the dried peels into a coarse powder using a mechanical grinder.

-

-

Extraction:

-

Macerate the powdered mango peels (1 kg) with methanol (5 L) at room temperature for 72 hours with occasional stirring.

-

Filter the extract through cheesecloth and then Whatman No. 1 filter paper.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator at 40-50°C to obtain a crude methanol extract.

-

-

Solvent Partitioning:

-

Suspend the crude methanol extract in a mixture of methanol and water (9:1 v/v).

-

Perform liquid-liquid partitioning successively with n-hexane, chloroform, and ethyl acetate.

-

Collect each fraction and evaporate the solvent under reduced pressure. The triterpenoids are expected to be enriched in the chloroform and ethyl acetate fractions.

-

-

Column Chromatography:

-

Subject the chloroform or ethyl acetate fraction to column chromatography on silica gel (60-120 mesh).

-

Elute the column with a gradient of n-hexane and ethyl acetate, starting with 100% n-hexane and gradually increasing the polarity to 100% ethyl acetate.

-

Collect fractions of 50-100 mL and monitor by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3) and visualizing with an appropriate staining reagent (e.g., ceric sulfate spray followed by heating).

-

-

Purification by Preparative HPLC:

-

Combine fractions showing similar TLC profiles.

-

Subject the combined fractions to further purification by preparative High-Performance Liquid Chromatography (HPLC) on a C18 column.

-

Use a mobile phase gradient of methanol and water or acetonitrile and water.

-

Monitor the elution profile with a UV detector and collect the peaks corresponding to the desired compound.

-

-

Structure Elucidation:

-

Characterize the purified compound using spectroscopic techniques such as ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy to confirm the structure of this compound.

-

Application Notes & Protocols: Quantification of 23-Hydroxymangiferonic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

23-Hydroxymangiferonic acid is a naturally occurring friedelane-type triterpenoid found in various plant species, including those of the Salacia genus. Triterpenoids from Salacia have garnered significant interest for their potential therapeutic properties, including anti-diabetic and anti-inflammatory effects. Accurate and precise quantification of this compound in plant extracts, formulated products, and biological matrices is crucial for quality control, pharmacokinetic studies, and understanding its mechanism of action.

These application notes provide detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). The methodologies are based on established principles for the analysis of similar triterpenoic acids.

Data Presentation: Representative Quantitative Data

The following tables summarize representative quantitative data for the analytical methods, based on validated methods for similar triterpenoids.[1] These values can be used as a benchmark for method development and validation for this compound.

Table 1: HPLC-PDA Method - Representative Performance Characteristics [1]

| Parameter | Representative Value |

| Linearity Range | 1 - 500 µg/mL |

| Correlation Coefficient (r²) | > 0.999 |

| Limit of Detection (LOD) | 0.15 µg/mL |

| Limit of Quantification (LOQ) | 0.45 µg/mL |

| Precision (%RSD) | < 2% |

| Accuracy (% Recovery) | 98 - 102% |

Table 2: LC-MS/MS Method - Representative Performance Characteristics

| Parameter | Representative Value |

| Linearity Range | 1 - 500 ng/mL |

| Correlation Coefficient (r²) | > 0.998 |

| Limit of Detection (LOD) | 0.05 ng/mL |

| Limit of Quantification (LOQ) | 0.15 ng/mL |

| Precision (%RSD) | < 5% |

| Accuracy (% Recovery) | 95 - 105% |

Experimental Protocols

Protocol 1: Quantification by High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)

This protocol describes a method for the quantification of this compound in plant extracts using HPLC-PDA. Triterpenoids like this compound lack a strong chromophore, making low UV wavelength detection necessary.

1. Sample Preparation (from Plant Material)

-

Drying and Grinding: Dry the plant material (e.g., roots, stems of Salacia chinensis) at 40-50°C to a constant weight. Grind the dried material into a fine powder (e.g., 40-60 mesh).

-

Extraction:

-

Accurately weigh 1.0 g of the powdered plant material into a flask.

-

Add 20 mL of methanol.

-

Perform ultrasonication for 30 minutes at room temperature.

-

Centrifuge the mixture at 4000 rpm for 15 minutes.

-

Collect the supernatant. Repeat the extraction process on the residue twice more.

-

Combine the supernatants and evaporate to dryness under reduced pressure.

-

-

Sample Solution Preparation:

-

Reconstitute the dried extract in 10 mL of methanol.

-

Filter the solution through a 0.45 µm syringe filter prior to HPLC injection.

-

2. HPLC-PDA Operating Conditions

-

Instrument: A standard HPLC system equipped with a PDA detector.

-

Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable. For better resolution of isomeric triterpenoids, a C30 column can also be considered.[2]

-

Mobile Phase: An isocratic elution with a mixture of acetonitrile and 0.1% formic acid in water (e.g., 85:15 v/v). The exact ratio may need optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

3. Calibration Curve

-

Prepare a stock solution of this compound standard (e.g., 1 mg/mL in methanol).

-

Create a series of working standard solutions by serial dilution of the stock solution to cover the expected concentration range of the samples (e.g., 1, 5, 10, 50, 100, 250, 500 µg/mL).

-

Inject each standard solution into the HPLC system and record the peak area.

-

Plot a calibration curve of peak area versus concentration and determine the linearity and correlation coefficient.

4. Quantification

-

Inject the prepared sample solutions into the HPLC system.

-

Identify the peak for this compound based on the retention time of the standard.

-

Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.

Protocol 2: Quantification by Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a more sensitive and selective method for the quantification of this compound, particularly for samples with low concentrations or complex matrices.

1. Sample Preparation

-

Follow the same extraction procedure as described in Protocol 1.

-

For the final sample solution, a further dilution may be necessary to fall within the linear range of the LC-MS/MS instrument. The final solvent should be compatible with the initial mobile phase conditions.

2. LC-MS/MS Operating Conditions

-

Instrument: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Column: A C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase:

-

A: 0.1% formic acid in water

-

B: Acetonitrile

-

A gradient elution is typically used, for example: 0-1 min, 80% A; 1-5 min, linear gradient to 20% A; 5-7 min, hold at 20% A; 7-7.1 min, return to 80% A; 7.1-10 min, re-equilibration.

-

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

3. Mass Spectrometer Settings

-

Ionization Mode: Negative Electrospray Ionization (ESI-). Carboxylic acid groups generally ionize well in negative mode.

-

Multiple Reaction Monitoring (MRM):

-

The precursor ion ([M-H]⁻) for this compound (C₃₀H₄₆O₄, Molecular Weight: 470.68 g/mol ) would be m/z 469.3.

-

Product ions would need to be determined by infusing a standard solution and performing a product ion scan. Representative transitions for similar triterpenoic acids can be used as a starting point.

-

-

Source Parameters: Optimize source parameters such as capillary voltage, source temperature, and gas flows for maximum signal intensity of this compound.

4. Calibration and Quantification

-

Prepare a stock and working standard solutions as described in Protocol 1, but at a lower concentration range suitable for LC-MS/MS (e.g., 1 to 500 ng/mL).

-

Construct a calibration curve by plotting the peak area ratio (analyte/internal standard, if used) against the concentration.

-

Quantify this compound in the samples using the calibration curve.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound from a plant sample.

Caption: General workflow for this compound quantification.

References

Application Note: Quantitative Analysis of 23-Hydroxymangiferonic Acid in Plant Extracts by HPLC-MS/MS

Abstract

This application note details a robust and sensitive HPLC-MS/MS method for the quantification of 23-Hydroxymangiferonic acid, a bioactive triterpenoid, in plant extracts. The protocol provides a comprehensive workflow, from sample preparation to data analysis, suitable for researchers in natural product chemistry, pharmacology, and drug development. The method demonstrates excellent linearity, accuracy, and precision, making it ideal for the quantitative assessment of this compound in complex botanical matrices.

Introduction

This compound is a naturally occurring pentacyclic triterpenoid found in various plant species, notably within the mango plant (Mangifera indica)[1]. Triterpenoids as a class of compounds are known for their diverse pharmacological activities, and accurate quantification is crucial for quality control of herbal products and for pharmacokinetic studies. This document provides a detailed protocol for the selective and sensitive quantification of this compound using High-Performance Liquid Chromatography coupled with tandem Mass Spectrometry (HPLC-MS/MS).

Experimental

1. Sample Preparation

A reliable extraction method is critical for the accurate quantification of the target analyte. The following protocol outlines an effective procedure for extracting this compound from dried plant material.

Protocol: Extraction of this compound from Plant Material

-

Homogenization: Weigh 1.0 g of finely powdered, dried plant material into a 50 mL centrifuge tube.

-

Extraction Solvent: Add 20 mL of 80% methanol in water.

-

Ultrasonication: Sonicate the mixture for 30 minutes in an ultrasonic bath.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes.

-

Supernatant Collection: Carefully decant the supernatant into a clean tube.

-

Re-extraction: Repeat the extraction process (steps 2-5) on the plant residue to ensure complete recovery.

-

Solvent Evaporation: Combine the supernatants and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitution: Reconstitute the dried extract in 1 mL of the mobile phase and vortex for 1 minute.

-

Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an HPLC vial for analysis.

2. HPLC-MS/MS Analysis

The separation and detection of this compound are achieved using a reversed-phase HPLC system coupled to a triple quadrupole mass spectrometer.

Instrumentation and Conditions:

| Parameter | Setting |

| HPLC System | Agilent 1200 Series or equivalent |

| Column | Agilent Zorbax SB-C18 (2.1 x 50 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 0-1 min: 5% B, 1-10 min: 5-95% B, 10-12 min: 95% B, 12-12.1 min: 95-5% B, 12.1-15 min: 5% B |

| Flow Rate | 0.4 mL/min |

| Column Temperature | 35°C |

| Injection Volume | 5 µL |

| Mass Spectrometer | Agilent 6460 Triple Quadrupole or equivalent |

| Ionization Source | Electrospray Ionization (ESI), Negative Mode |

| Capillary Voltage | 3500 V |

| Gas Temperature | 300°C |

| Gas Flow | 10 L/min |

| Nebulizer Pressure | 40 psi |

Multiple Reaction Monitoring (MRM) Parameters:

Based on the structure of this compound (Molecular Formula: C30H46O4, Molecular Weight: 470.69 g/mol ), a plausible fragmentation pattern involves the loss of water and carboxyl groups.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Fragmentor (V) | Collision Energy (eV) |

| This compound | 469.3 [M-H]⁻ | 423.3 [M-H-HCOOH]⁻ | 135 | 20 |

| This compound | 469.3 [M-H]⁻ | 405.3 [M-H-HCOOH-H₂O]⁻ | 135 | 25 |

Results and Discussion

Method Validation

The developed HPLC-MS/MS method was validated for linearity, limit of detection (LOD), limit of quantification (LOQ), precision, and accuracy. The results are summarized in the tables below. These values are illustrative and based on typical performance for similar triterpenoid analyses.

Table 1: Linearity, LOD, and LOQ

| Analyte | Linear Range (ng/mL) | Calibration Curve Equation | R² | LOD (ng/mL) | LOQ (ng/mL) |